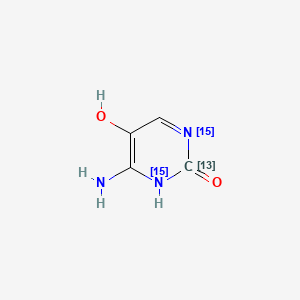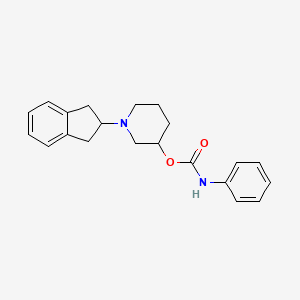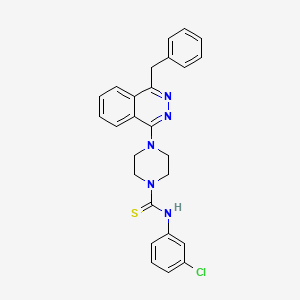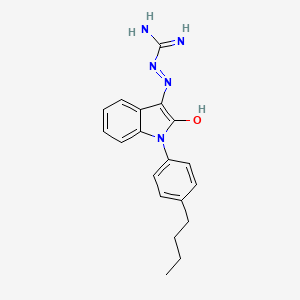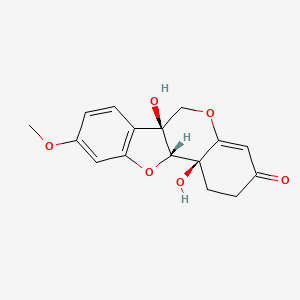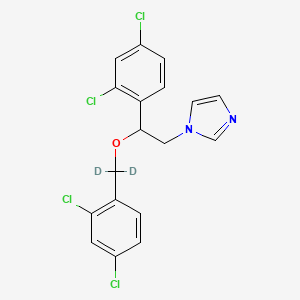
Miconazole-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miconazole-d2 is a deuterated form of miconazole, an antifungal medication belonging to the imidazole class. This compound is used primarily in research settings to study the pharmacokinetics and metabolism of miconazole. The deuterium atoms replace hydrogen atoms in the miconazole molecule, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of miconazole-d2 involves the incorporation of deuterium atoms into the miconazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of miconazole can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Miconazole-d2, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Miconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Miconazole-d2 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: this compound is used to trace the absorption, distribution, metabolism, and excretion of miconazole in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and the effects of other compounds on miconazole metabolism.
Biological Research: this compound is used in studies related to fungal infections and the development of antifungal therapies.
Industrial Applications: The compound is used in the development and testing of new formulations and delivery systems for antifungal medications.
Mécanisme D'action
Miconazole-d2 exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. The primary molecular target is the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family.
Comparaison Avec Des Composés Similaires
Miconazole-d2 can be compared with other antifungal agents in the imidazole class, such as:
Clotrimazole: Similar to miconazole, clotrimazole inhibits ergosterol synthesis but has different pharmacokinetic properties.
Ketoconazole: Another imidazole antifungal, ketoconazole has a broader spectrum of activity but is associated with more significant side effects.
Econazole: Econazole is used primarily for topical applications and has a similar mechanism of action to miconazole.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in research settings without altering its pharmacological effects. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of miconazole.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of miconazole. Its deuterated nature provides unique advantages in tracing and analyzing the compound in biological systems, making it an essential tool in the development of antifungal therapies and drug interaction studies.
Propriétés
Formule moléculaire |
C18H14Cl4N2O |
|---|---|
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2 |
Clé InChI |
BYBLEWFAAKGYCD-KBMKNGFXSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


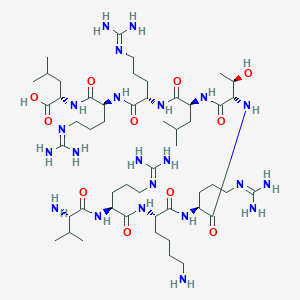

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
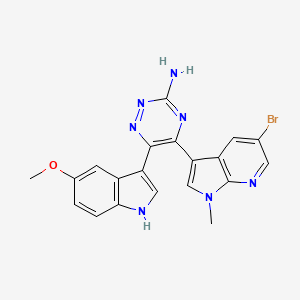
pyrimidine-2,4-dione](/img/structure/B12398270.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)
